

Spectroscopic Characterization of (3-Methyloxolan-3-yl)methanamine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: (3-Methyloxolan-3-yl)methanamine

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of **(3-Methyloxolan-3-yl)methanamine**, a key building block in contemporary medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed analysis of the predicted data but also field-proven, step-by-step protocols for the experimental acquisition of such spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring a self-validating framework for the spectroscopic analysis of this and similar molecules.

Introduction and Molecular Overview

(3-Methyloxolan-3-yl)methanamine ($C_6H_{13}NO$, Molar Mass: 115.17 g/mol) is a saturated heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a quaternary carbon center, a methyl group, and a primary aminomethyl substituent. This unique combination of a cyclic ether and a primary amine makes it a valuable synthon in the development of novel pharmaceutical agents. The precise characterization of its three-dimensional structure is

paramount for understanding its reactivity, confirming its identity, and ensuring purity in synthetic workflows.

Spectroscopic techniques are the cornerstone of such characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups through their vibrational modes, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. This guide will explore each of these techniques in the context of **(3-Methyloxolan-3-yl)methanamine**.

Molecular Structure:

Caption: 2D structure of **(3-Methyloxolan-3-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum is generated based on established incremental rules and computational algorithms that consider the effects of neighboring functional groups on the magnetic shielding of each proton.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Chemical Shifts (500 MHz, CDCl_3)

Proton Label	Chemical Shift		Integration	Assignment
	(δ , ppm)	(Predicted)		
H-a	3.75 - 3.95	Multiplet	2H	-O-CH ₂ - (C2-H)
H-b	3.65 - 3.85	Multiplet	2H	-O-CH ₂ - (C5-H)
H-c	2.70	Singlet	2H	-C-CH ₂ -NH ₂
H-d	1.80 - 2.00	Multiplet	2H	-CH ₂ - (C3-H)
H-e	1.70 - 1.90	Multiplet	2H	-CH ₂ - (C4-H)
H-f	1.30 (Broad)	Singlet	2H	-NH ₂
H-g	1.15	Singlet	3H	-CH ₃

Interpretation and Expert Insights:

- Ether Protons (H-a, H-b): The protons on the carbons adjacent to the ring oxygen are the most deshielded due to the electronegativity of oxygen, and are thus predicted to appear furthest downfield in the 3.65-3.95 ppm range. Their signals are expected to be complex multiplets due to coupling with adjacent methylene protons.
- Aminomethyl Protons (H-c): The protons of the -CH₂-NH₂ group are adjacent to the electron-withdrawing amine group and the quaternary carbon. Their predicted chemical shift is around 2.70 ppm. As they have no adjacent protons, the signal is predicted to be a singlet.
- Ring Methylene Protons (H-d, H-e): The remaining two sets of methylene protons on the tetrahydrofuran ring are predicted to appear in the more shielded region of 1.70-2.00 ppm.
- Amine Protons (H-f): The protons on the nitrogen atom typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. A value around 1.30 ppm is a reasonable estimate in a non-polar solvent like CDCl₃.

- Methyl Protons (H-g): The methyl protons are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a sharp singlet. Their position at ~1.15 ppm is characteristic of an alkyl group in a saturated environment.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Predictions are based on extensive databases and computational models that correlate structure with chemical shifts.[3][4]

Table 2: Predicted ^{13}C NMR Chemical Shifts (125 MHz, CDCl_3)

Carbon Label	Chemical Shift (δ , ppm) (Predicted)	Assignment
C-1	75.0	-O-CH ₂ -
C-2	68.0	-O-CH ₂ -
C-3	52.0	-C-CH ₂ -NH ₂
C-4	45.0	Quaternary Carbon
C-5	38.0	-CH ₂ -
C-6	35.0	-CH ₂ -
C-7	25.0	-CH ₃

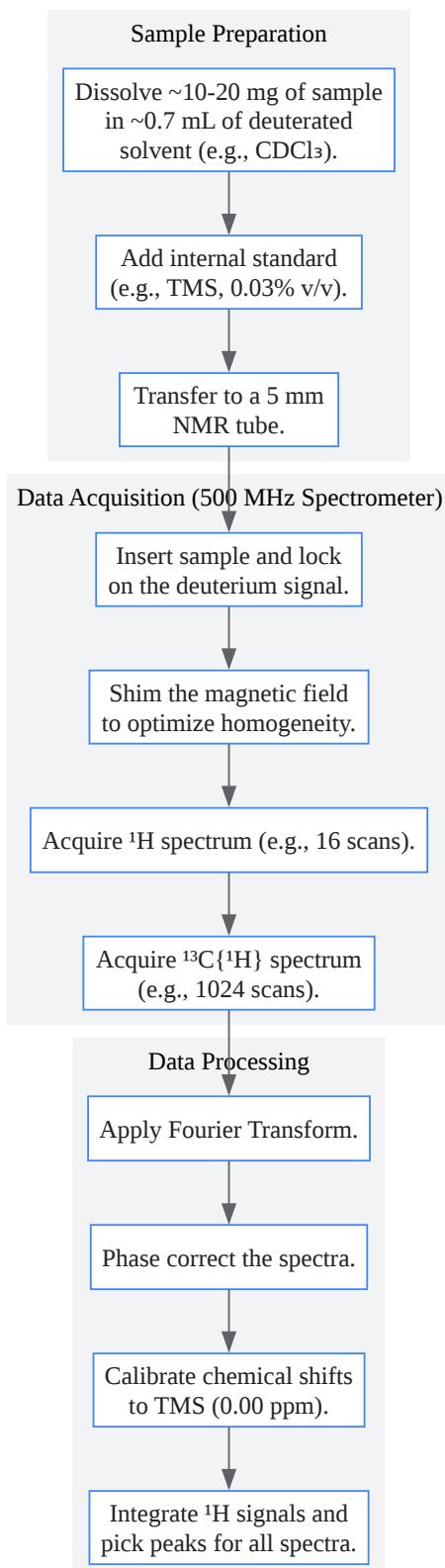
Interpretation and Expert Insights:

- Ether Carbons (C-1, C-2): Similar to the protons, the carbons bonded to the oxygen atom are the most deshielded, appearing at approximately 75.0 and 68.0 ppm.
- Aminomethyl Carbon (C-3): The carbon of the aminomethyl group is predicted around 52.0 ppm.
- Quaternary Carbon (C-4): The quaternary carbon, bonded to four other carbon/oxygen atoms, is predicted to have a chemical shift of around 45.0 ppm. This signal will be of lower

intensity in a standard proton-decoupled ^{13}C spectrum due to the lack of a nuclear Overhauser effect (NOE) enhancement from directly attached protons.

- Ring Methylene Carbons (C-5, C-6): The remaining ring carbons are found in the aliphatic region, predicted around 38.0 and 35.0 ppm.
- Methyl Carbon (C-7): The methyl carbon is the most shielded, appearing furthest upfield at approximately 25.0 ppm.

Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Accurately weigh 10-20 mg of **(3-Methyloxolan-3-yl)methanamine** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving high-resolution spectra.
- ^1H Spectrum Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulating 16 scans is usually sufficient for a sample of this concentration.
- ^{13}C Spectrum Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the resulting spectra and reference the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ^1H spectrum and perform peak picking for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule: a primary amine, a cyclic ether, and C-H bonds in a saturated environment.[\[5\]](#)[\[6\]](#)

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibration Type	Functional Group
3350 - 3450 (two peaks)	Medium	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
2850 - 2960	Strong	C-H Stretch	Alkane (sp ³ C-H)
1590 - 1650	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1070 - 1150	Strong	C-O-C Asymmetric Stretch	Cyclic Ether
800 - 900	Medium-Broad	N-H Wag	Primary Amine (-NH ₂)

Interpretation and Expert Insights:

- **N-H Stretching Region:** The most diagnostic feature for the primary amine is the presence of two distinct peaks in the 3350-3450 cm⁻¹ region.[5][7] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms the -NH₂ group.
- **C-H Stretching Region:** Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups on the saturated ring and side chain.
- **N-H Bending:** A medium intensity peak between 1590-1650 cm⁻¹ is expected for the N-H scissoring (bending) vibration of the primary amine.
- **C-O-C Stretching:** A very strong and prominent absorption band in the fingerprint region, typically between 1070-1150 cm⁻¹, is the hallmark of the C-O-C asymmetric stretching vibration of the tetrahydrofuran ring. This is often the most intense peak in the spectrum for cyclic ethers.[6]
- **N-H Wagging:** A broad, medium-intensity band may be observed in the 800-900 cm⁻¹ range, corresponding to the out-of-plane wagging of the N-H bonds.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat liquid **(3-Methyloxolan-3-yl)methanamine** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm^{-1} .
- Cleaning: After data collection, raise the press and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation. The fragmentation of **(3-Methyloxolan-3-yl)methanamine** is predicted to be directed by the two functional groups: the primary amine and the cyclic ether. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case here (115).[8]

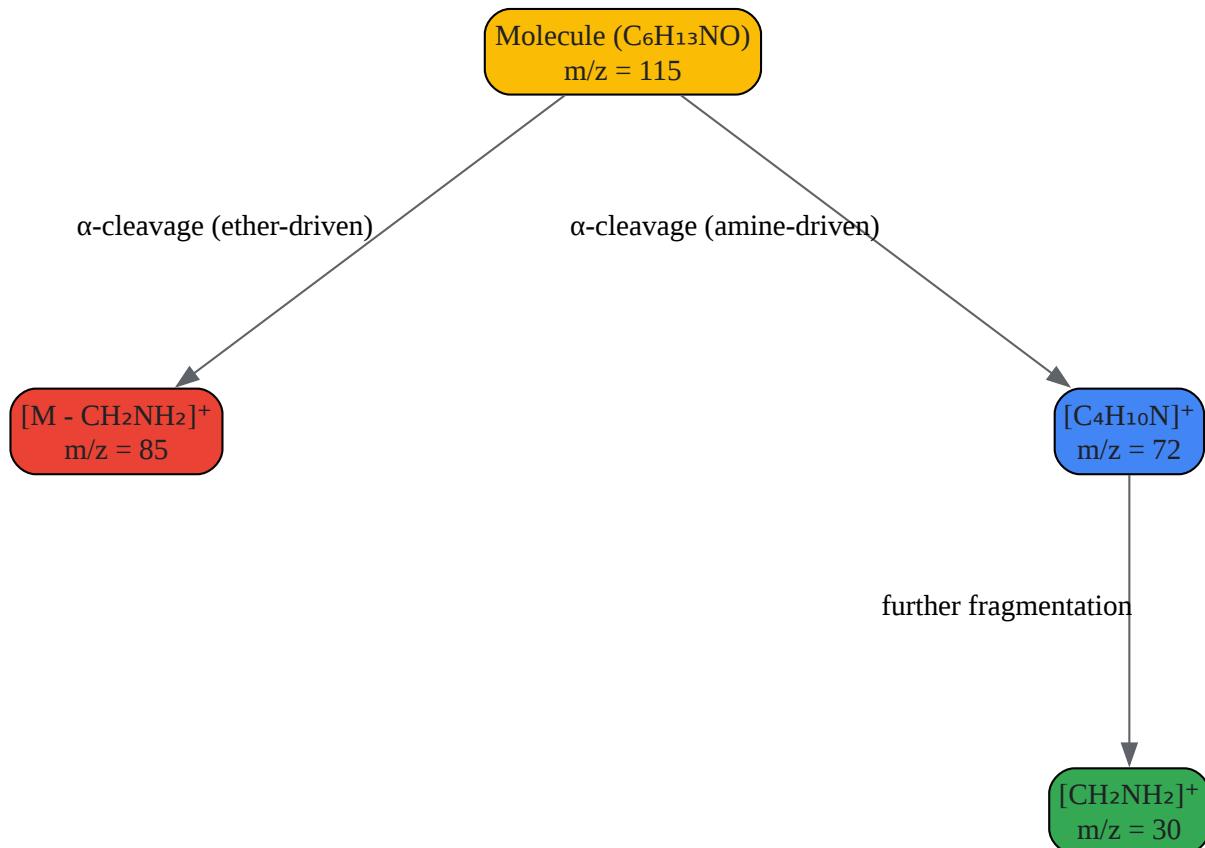
Table 4: Predicted Key Mass Fragments (EI-MS)

m/z (Predicted)	Proposed Fragment Ion	Comments
115	$[\text{C}_6\text{H}_{13}\text{NO}]^+$	Molecular Ion (M^+)
114	$[\text{M} - \text{H}]^+$	Loss of a hydrogen radical
85	$[\text{M} - \text{CH}_2\text{NH}_2]^+$	Loss of the aminomethyl radical via α -cleavage
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	α -cleavage adjacent to the amine, loss of $\text{C}_3\text{H}_5\text{O}$ radical
71	$[\text{C}_4\text{H}_7\text{O}]^+$	Cleavage of the C-C bond between the ring and the side chain
30	$[\text{CH}_2\text{NH}_2]^+$	Iminium ion, a very common fragment for primary amines

Interpretation and Fragmentation Pathway:

The fragmentation of this molecule is governed by the preferential stabilization of the resulting carbocations and radical species. The primary sites for fragmentation are the bonds alpha (α) to the heteroatoms (oxygen and nitrogen).

- α -Cleavage relative to Nitrogen: The C-C bond between the quaternary carbon and the aminomethyl group is a prime site for cleavage. However, the most favorable α -cleavage for primary amines involves the bond adjacent to the carbon bearing the nitrogen. This would lead to the formation of a resonance-stabilized iminium ion. The most likely fragmentation is the cleavage of the ring, leading to the fragment at $m/z = 72$. A smaller, but highly characteristic fragment for primary amines is the $[\text{CH}_2\text{NH}_2]^+$ ion at $m/z = 30$.^{[9][10]}
- α -Cleavage relative to Oxygen: The bonds alpha to the ring oxygen can also cleave. A significant fragmentation pathway for cyclic ethers is the loss of an alkyl substituent attached to the ring.^[11] Cleavage of the bond between the quaternary carbon and the rest of the ring can lead to the formation of a stable oxonium ion. The loss of the aminomethyl radical would result in a fragment at $m/z = 85$.



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Gas Chromatography (GC) Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for

2 minutes, then ramp to 250°C at a rate of 10°C/min. The injector temperature should be set to 250°C and the transfer line to the mass spectrometer at 280°C.

- **Mass Spectrometry (MS) Setup:** The ion source should be set to electron ionization (EI) mode with a standard electron energy of 70 eV. Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 25 to 200.
- **Injection and Acquisition:** Inject 1 μ L of the prepared sample into the GC. The compound will be separated from any impurities on the GC column before entering the MS ion source, where it will be fragmented and detected.
- **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and the fragmentation pattern.

Conclusion

This guide has presented a detailed, albeit predictive, spectroscopic analysis of **(3-Methyloxolan-3-yl)methanamine**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data provide a robust spectroscopic signature that can be used to guide the synthesis and characterization of this important molecule. By combining these predicted data with the provided, field-tested experimental protocols, researchers and drug development professionals are well-equipped to confirm the identity, purity, and structure of this compound with a high degree of confidence. The principles of interpretation outlined herein serve as a valuable framework for the analysis of other small molecules containing similar functional motifs.

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